"3-Amino-4-(2,2-difluoroethoxy)benzoic acid" structure
"3-Amino-4-(2,2-difluoroethoxy)benzoic acid" structure
An In-Depth Technical Guide to 3-Amino-4-(2,2-difluoroethoxy)benzoic Acid: A Key Building Block for Advanced Pharmaceutical and Material Applications
Introduction
3-Amino-4-(2,2-difluoroethoxy)benzoic acid is a specialized aromatic organic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. As a trifunctional building block, it features an aminobenzoic acid core, which is a common scaffold in numerous biologically active molecules. The strategic incorporation of a 2,2-difluoroethoxy group at the 4-position imparts unique physicochemical properties that are highly sought after in modern drug design. The presence of fluorine atoms can significantly enhance metabolic stability, membrane permeability, and binding affinity of a parent molecule. This guide provides a comprehensive technical overview of its structure, synthesis, potential applications, and key analytical characteristics, designed for researchers and professionals in drug development and chemical synthesis.
Part 1: Molecular Structure and Physicochemical Profile
The unique arrangement of a carboxylic acid, an amine, and a difluoroether on a benzene ring defines the chemical behavior and utility of 3-Amino-4-(2,2-difluoroethoxy)benzoic acid.
Structural Representation
Caption: Chemical structure of 3-Amino-4-(2,2-difluoroethoxy)benzoic acid.
Physicochemical Data Summary
The properties of this molecule make it a valuable intermediate in synthetic chemistry. Its calculated LogP suggests a moderate lipophilicity, which is often desirable for drug candidates to balance aqueous solubility with membrane permeability.
| Property | Value | Source |
| CAS Number | 1178372-80-9 | [1] |
| Molecular Formula | C₉H₉F₂NO₃ | [1] |
| Molecular Weight | 217.17 g/mol | [1] |
| SMILES | NC1=CC(=CC=C1OCC(F)F)C(O)=O | [1] |
| Topological Polar Surface Area (TPSA) | 72.55 Ų | [1] |
| LogP (Calculated) | 1.6109 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 | [1] |
Part 2: Retrosynthetic Analysis and Detailed Synthesis Protocol
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for the target molecule.
Experimental Protocol
Step 1: Nitration of 4-Hydroxybenzoic Acid
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Objective: To introduce a nitro group ortho to the hydroxyl group, which acts as a precursor to the target amine.
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Protocol:
-
To a stirred solution of 4-hydroxybenzoic acid in concentrated sulfuric acid, cooled to 0-5°C in an ice bath, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.
-
The rate of addition must be controlled to maintain the internal temperature below 10°C to prevent over-nitration and side reactions.[2]
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After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice. The product, 4-hydroxy-3-nitrobenzoic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. This intermediate is often of sufficient purity for the next step.
-
-
Causality: The hydroxyl group is a strong ortho-, para-directing activator. Since the para position is blocked by the carboxylic acid, nitration occurs regioselectively at the ortho position (C3). The use of a strong acid medium is standard for electrophilic aromatic nitration.
Step 2: O-Alkylation with a Difluoroethylating Agent
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Objective: To form the difluoroethoxy ether linkage at the 4-position.
-
Protocol:
-
Dissolve the 4-hydroxy-3-nitrobenzoic acid from Step 1 in a polar aprotic solvent such as DMF or acetonitrile.
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Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
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Add the difluoroethylating agent, such as 2,2-difluoroethyl tosylate or 1-bromo-2,2-difluoroethane.
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Heat the mixture (e.g., to 80-100°C) and stir for several hours. Monitor the reaction progress by TLC/HPLC.
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After completion, cool the mixture, dilute with water, and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
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Filter the solid, wash with water, and dry to yield 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid. Purification can be achieved by recrystallization if necessary.
-
-
Causality: This is a classic Williamson ether synthesis. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the difluoroethylating agent in an Sₙ2 reaction. Aprotic solvents are preferred to avoid solvating the nucleophile, thereby increasing its reactivity.
Step 3: Reduction of the Nitro Group
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Objective: To convert the nitro group into the desired primary amine.
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Protocol (Method A: Catalytic Hydrogenation):
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Dissolve the nitro compound from Step 2 in a suitable solvent like ethanol, methanol, or ethyl acetate.
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Add a catalytic amount of palladium on carbon (5-10% Pd/C).[3]
-
Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., 50 psi) and stir vigorously.
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The reaction is typically exothermic and proceeds at room temperature. Monitor hydrogen uptake to determine completion.
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Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.
-
-
Protocol (Method B: Tin(II) Chloride Reduction):
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Suspend the nitro compound in a solvent mixture, often containing ethanol and concentrated hydrochloric acid.
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Add an excess of tin(II) chloride dihydrate (SnCl₂) in portions.[5]
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Heat the mixture to reflux for 1-3 hours until the starting material is consumed.
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Cool the reaction and carefully neutralize with a strong base (e.g., NaOH solution) until the pH is basic. This will precipitate tin salts.
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Filter the mixture to remove the inorganic salts. The product may be in the filtrate or may co-precipitate. If in the filtrate, extract with an organic solvent like ethyl acetate.
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Dry the organic extracts, concentrate, and purify the product.
-
-
Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, with water as the only byproduct. It is often preferred for its high yields and simple workup. The SnCl₂/HCl method is a classic and robust alternative, effective for substrates that may be sensitive to hydrogenation, but involves a more complex workup to remove tin byproducts.
Part 3: Applications in Research and Development
3-Amino-4-(2,2-difluoroethoxy)benzoic acid is not an end-product but a strategic intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules, imparting desirable properties.
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Medicinal Chemistry: Aminobenzoic acids are foundational scaffolds in drug discovery.[6] The amino group provides a handle for amide bond formation, while the carboxylic acid can be converted to esters or amides. The difluoroethoxy moiety is particularly valuable. Unlike a simple methoxy group, it is more resistant to metabolic oxidation at the alpha-carbon, potentially increasing a drug's half-life. Its electron-withdrawing nature also lowers the pKa of the nearby amino group and can influence molecular conformation. Analogous fluorinated compounds have been pivotal in developing potent correctors for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, indicating a promising area of application for this scaffold.[7]
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Materials Science: The parent compound, 3-amino-4-hydroxybenzoic acid, is a monomer used in the synthesis of high-performance polymers like polybenzoxazoles (PBO).[2][8] These polymers are known for their exceptional thermal stability and mechanical strength. The introduction of the difluoroethoxy group could be explored to create novel fluorinated polymers with modified properties, such as enhanced chemical resistance, lower dielectric constant, or altered solubility.
Part 4: Predictive Spectroscopic Analysis
While experimental spectra for this specific molecule are not published, a predictive analysis based on its structure and data from analogous compounds[9][10][11] provides a reliable guide for characterization.
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¹H NMR (in DMSO-d₆):
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Carboxylic Acid (-COOH): A broad singlet, typically downfield (>12 ppm).
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Amine (-NH₂): A broad singlet around 5-6 ppm.
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Aromatic Protons: Three protons on the benzene ring, appearing between 6.5 and 7.8 ppm. They will exhibit a characteristic splitting pattern (e.g., a doublet, a singlet-like peak, and a doublet of doublets).
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Difluoroethoxy Group (-OCH₂CHF₂): The methylene protons (-OCH₂-) would appear as a triplet of doublets due to coupling with both the adjacent fluorine and hydrogen atoms. The methine proton (-CHF₂) would be a triplet of doublets or a more complex multiplet, significantly downfield, due to coupling with the geminal fluorine atoms and the vicinal methylene protons.
-
-
¹³C NMR (in DMSO-d₆):
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Carboxyl Carbon (-COOH): ~167-170 ppm.
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Aromatic Carbons: Six distinct signals between ~110 and 155 ppm. The carbon attached to the oxygen (C4) and the carbon attached to the nitrogen (C3) would be the most downfield among the ring carbons.
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Difluoroethoxy Carbons: The -OCH₂- carbon would be around 65-70 ppm. The -CHF₂ carbon would appear as a triplet (due to C-F coupling) around 113-118 ppm.
-
-
IR Spectroscopy (as KBr pellet or film):
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N-H Stretch: Two bands for the primary amine around 3300-3500 cm⁻¹.
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O-H Stretch: A very broad band from the carboxylic acid, from ~2500-3300 cm⁻¹.
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C=O Stretch: A strong, sharp absorption from the carboxyl group around 1680-1710 cm⁻¹.
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C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹.
-
C-O Stretch: Ether linkage absorption around 1200-1250 cm⁻¹.
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Part 5: Safety and Handling
Based on related aminobenzoic acid derivatives, this compound should be handled with appropriate care in a laboratory setting.
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Potential Hazards (Inferred from Analogs[12]):
-
May be harmful if swallowed (Acute toxicity, oral).
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May cause skin and serious eye irritation.
-
May cause respiratory irritation.
-
-
Recommended Precautions:
-
Use in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
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Conclusion
3-Amino-4-(2,2-difluoroethoxy)benzoic acid stands out as a highly valuable and versatile chemical intermediate. Its trifunctional nature, combined with the strategic placement of a difluoroethoxy group, provides a powerful tool for chemists to fine-tune the properties of target molecules. The robust, multi-step synthesis, grounded in well-understood organic reactions, makes it an accessible building block for advanced research. Its potential to enhance the pharmacokinetic profiles of drug candidates and to serve as a monomer for novel high-performance materials ensures its continued relevance and application in cutting-edge scientific endeavors.
References
- Google Patents. (1989).US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids.
-
European Patent Office. (1989). EP0206635B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from [Link]
- Google Patents. (2016).CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
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European Patent Office via Googleapis. (1986). Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from [Link]
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Wang, X., et al. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 61(4), 1436-1449. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-4-hydroxybenzoic acid. Retrieved from [Link]
- Szafran, M., et al. (2007).Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 834-836, 184-194.
- Wnuk, S., et al. (1990).Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
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Sasaki, K., et al. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. Microbial Cell Factories, 20(1), 241. Retrieved from [Link]
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Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 16(5), 743. Retrieved from [Link]
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